Org37684

Description

Properties

IUPAC Name |

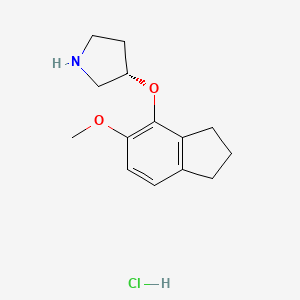

(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEAKWPQCIAVGR-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Org37684: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a synthetic compound that has been identified as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This document provides an in-depth technical overview of the mechanism of action of Org37684, summarizing key pharmacological data, detailing its primary signaling pathways, and outlining the experimental protocols used to characterize its activity.

Core Mechanism of Action: 5-HT2C Receptor Agonism

The primary mechanism of action of Org37684 is its function as an agonist at the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to modulate a variety of physiological processes, including mood, appetite, and cognition.

Quantitative Pharmacological Data

The potency and selectivity of Org37684 have been determined through in vitro pharmacological assays. The following table summarizes the pEC50 values of Org37684 for the human 5-HT2 receptor subtypes. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Receptor Subtype | pEC50 |

| 5-HT2C | 8.17 |

| 5-HT2B | 7.96 |

| 5-HT2A | 7.11 |

Data sourced from publicly available pharmacological databases.

These data indicate that Org37684 is a potent agonist at the 5-HT2C receptor with a notable degree of selectivity over the 5-HT2A and 5-HT2B receptor subtypes.

Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist such as Org37684 initiates a cascade of intracellular events.

Primary Gq/11 Signaling Pathway

Upon binding of Org37684 to the 5-HT2C receptor, the associated Gαq/11 subunit is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to the activation of intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]

Alternative Signaling Pathways

Research suggests that the 5-HT2C receptor can also couple to other G protein families, including Gα12/13 and Gαi/o, although these are generally considered non-canonical or secondary pathways.[1][2] Activation of Gα12/13 can stimulate phospholipase D (PLD) activity, while Gαi/o coupling can lead to the inhibition of adenylyl cyclase and modulation of the PI3K/Akt signaling cascade. The extent to which Org37684 engages these alternative pathways has not been fully elucidated and represents an area for further investigation.

Experimental Protocols

The characterization of Org37684's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of Org37684 for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

General Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C), and varying concentrations of unlabeled Org37684.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Org37684 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Org37684 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Inositol Phosphate Accumulation

Functional assays are used to measure the cellular response to receptor activation. For Gq/11-coupled receptors, a common method is to measure the accumulation of inositol phosphates (IPs).

Objective: To determine the potency (EC50) of Org37684 in stimulating 5-HT2C receptor-mediated signaling.

General Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells) in 24- or 96-well plates.

-

Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of Org37684 to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

-

Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates accumulated as a function of the logarithm of the Org37684 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of Org37684 that produces 50% of the maximal response) and the maximum effect (Emax).

-

In Vivo Studies: Hypophagia in Rodent Models

In vivo studies are crucial for understanding the physiological effects of a compound. The anorectic effects of 5-HT2C receptor agonists are well-documented.

Objective: To evaluate the effect of Org37684 on food intake in rats.

General Methodology:

-

Animals:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar strain), singly housed to allow for accurate food intake measurement.

-

Acclimate the animals to the housing conditions and handling procedures.

-

-

Drug Administration:

-

Administer Org37684 or vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage).

-

Test a range of doses to establish a dose-response relationship.

-

-

Measurement of Food Intake:

-

Provide a pre-weighed amount of standard chow to the animals after drug administration.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-dosing).

-

Calculate the cumulative food intake for each animal.

-

-

Data Analysis:

-

Compare the food intake of the Org37684-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Determine the dose of Org37684 that significantly reduces food intake.

-

Conclusion

Org37684 is a potent and selective 5-HT2C receptor agonist. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C. This activity translates to observable physiological effects, such as a reduction in food intake in animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Org37684 and other 5-HT2C receptor modulators. Further research is warranted to fully elucidate the engagement of alternative signaling pathways and the complete downstream consequences of 5-HT2C receptor activation by this compound.

References

What is the chemical structure of Org37684?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including mood, appetite, and cognition. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of Org37684. Detailed information on its binding affinity and functional potency at the 5-HT2C receptor is presented, along with a summary of its known signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing Org37684 in preclinical studies.

Chemical Structure and Properties

Org37684, with the IUPAC name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.[1]

| Property | Value |

| IUPAC Name | (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine |

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 213007-95-5 |

| Canonical SMILES | COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3 |

Mechanism of Action

Org37684 functions as a selective agonist at the serotonin 5-HT2C receptor.[2][3][4] The 5-HT2C receptor is a Gq/G11 protein-coupled receptor.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Activation of the 5-HT2C receptor by agonists like Org37684 has been shown to modulate the release of other neurotransmitters, notably inhibiting the release of dopamine and norepinephrine in specific brain regions.[2] This modulation is believed to underlie the diverse physiological and behavioral effects associated with 5-HT2C receptor activation, including regulation of mood, anxiety, and appetite.[5]

Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of Org37684.

| Parameter | Receptor | Value | Assay Type | Reference |

| pKi | 5-HT2C | 7.8 | Radioligand Binding | [6] |

| EC50 | 5-HT2C | 2.9 nM | Functional Assay | [7] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT2C receptor by Org37684 is depicted below.

Experimental Protocols

5.1. Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A typical competitive binding assay would involve:

-

Membrane Preparation: Preparation of cell membranes expressing the 5-HT2C receptor.

-

Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of unlabeled Org37684.

-

Separation: Separation of bound from free radioligand by rapid filtration.

-

Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: The data is then analyzed to determine the IC50 (the concentration of Org37684 that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

5.2. Functional Assay (General Protocol)

Functional assays measure the biological response elicited by a ligand. For a Gq-coupled receptor like the 5-HT2C receptor, a common functional assay measures changes in intracellular calcium levels:

-

Cell Culture: Culture of cells stably expressing the human 5-HT2C receptor.

-

Loading with a Calcium Indicator: Loading the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Addition of varying concentrations of Org37684 to the cells.

-

Detection: Measurement of the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of Org37684 that produces 50% of the maximal response) can be determined.

Synthesis

A detailed, step-by-step synthesis protocol for Org37684 is not publicly available. The synthesis would likely involve the coupling of (S)-3-hydroxypyrrolidine with a suitably activated 4-hydroxy-5-methoxy-2,3-dihydro-1H-indene derivative. The stereochemistry at the pyrrolidine ring is a critical aspect of the synthesis.

Conclusion

Org37684 is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its selectivity and agonist properties make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their experimental design and data interpretation. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. Org-37684 | C14H19NO2 | CID 9794656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Org37684: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684, chemically identified as (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a potent and selective agonist for the serotonin 5-HT2C receptor. Developed by Organon, this compound has been a valuable tool in neuroscience research, particularly in studies related to appetite regulation and other central nervous system disorders. This document provides a comprehensive overview of the discovery and synthesis of Org37684, including detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[1][2] Activation of the 5-HT2C receptor leads to the inhibition of dopamine and norepinephrine release in specific brain regions.[1] Consequently, agonists of this receptor have been investigated for their therapeutic potential in treating conditions such as obesity and psychiatric disorders.[3] Org37684 emerged from research efforts at Organon as a selective 5-HT2C agonist with anorectic effects observed in animal studies.[4][5] This guide delves into the technical aspects of its development.

Discovery and Pharmacological Profile

The discovery of Org37684 was part of a broader effort to develop selective 5-HT2C receptor agonists. The pharmacological profile of Org37684 was characterized through a series of in vitro binding and functional assays.

Binding Affinity

The affinity of Org37684 for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor | Radioligand | Ki (nM) |

| 5-HT2A | [3H]ketanserin | 130 |

| 5-HT2B | [3H]5-HT | 370 |

| 5-HT2C | [3H]mesulergine | 1.8 |

| Data from Knight et al., 2004 |

These data demonstrate that Org37684 exhibits high affinity and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.

Functional Activity

The functional agonist activity of Org37684 was assessed by measuring its ability to stimulate a response in cells expressing the 5-HT2C receptor.

| Assay Type | Parameter | Value |

| Not specified | EC50 | Data not publicly available |

| While the agonistic properties of Org37684 are established, specific EC50 values from functional assays are not readily available in the public domain. |

Experimental Protocols

Radioligand Binding Assays (as per Knight et al., 2004):

-

Membrane Preparation: Membranes were prepared from CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Incubation: Membranes were incubated with a specific radioligand ([3H]ketanserin for 5-HT2A, [3H]5-HT for 5-HT2B, and [3H]mesulergine for 5-HT2C) and various concentrations of Org37684 in a suitable buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was determined by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from the IC50 values (the concentration of Org37684 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synthesis of Org37684

An efficient synthesis of Org37684 was reported by Adams and Duncton in 2001. The key steps are outlined below.

Synthetic Scheme

A detailed, step-by-step synthetic scheme would be presented here if available in the cited literature. The following is a generalized representation based on the publication title.

The synthesis likely involves the coupling of a protected (3S)-3-hydroxypyrrolidine with a suitably functionalized 5-methoxy-2,3-dihydro-1H-inden-4-ol intermediate, followed by deprotection.

Experimental Protocol (Generalized based on Adams and Duncton, 2001)

A detailed experimental protocol is not available in the abstract. A full publication would be required for a step-by-step guide. The following is a hypothetical representation of the likely steps:

-

Preparation of the Indanol Fragment: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-ol from commercially available starting materials. This may involve multiple steps including cyclization and functional group manipulations.

-

Activation of the Hydroxyl Group: The hydroxyl group of the indanol fragment would be activated to facilitate nucleophilic substitution.

-

Preparation of the Pyrrolidine Fragment: (3S)-3-hydroxypyrrolidine would be appropriately protected, for example, with a Boc group.

-

Coupling Reaction: The protected (3S)-3-hydroxypyrrolidine would be reacted with the activated indanol fragment in the presence of a suitable base.

-

Deprotection: The protecting group on the pyrrolidine nitrogen would be removed under acidic conditions to yield the final product, Org37684.

-

Purification: The final compound would be purified using techniques such as column chromatography and/or recrystallization.

Visualizations

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Org37684 initiates a signaling cascade through Gq/11 proteins.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 4. ORG-37684 [medbox.iiab.me]

- 5. en-academic.com [en-academic.com]

Org37684: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This compound has demonstrated significant in vitro activity and in vivo efficacy in animal models of appetite suppression. This technical guide provides a comprehensive overview of the pharmacological profile of Org37684, including its receptor binding affinity, functional potency, mechanism of action, and preclinical findings. The information is presented to support further research and drug development efforts targeting the 5-HT2C receptor.

Introduction

The serotonin 5-HT2C receptor is a well-established therapeutic target for a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and depression. Activation of the 5-HT2C receptor is known to modulate various physiological processes, including appetite, mood, and cognition. Org37684 has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and functional selectivity for the 5-HT2C receptor. This document details the known pharmacological characteristics of Org37684.

Receptor Binding Profile

Org37684 exhibits high affinity for the human 5-HT2C receptor. Competition radioligand binding assays have been employed to determine its binding affinity (pKi) for the three subtypes of the 5-HT2 receptor family.

Table 1: Receptor Binding Affinity of Org37684 at Human 5-HT2 Receptors

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| 5-HT2C | 8.1 | [2] |

| 5-HT2B | Not explicitly stated, but selectivity is lower than for 5-HT2A. | |

| 5-HT2A | ~7.1 (inferred from 10-fold selectivity) | [3] |

Functional Activity

As a 5-HT2C receptor agonist, Org37684 stimulates receptor-mediated downstream signaling. Its functional potency (pEC50) has been quantified in in vitro functional assays. The compound displays a preferential activation of the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.

Table 2: Functional Potency of Org37684 at Human 5-HT2 Receptors

| Receptor Subtype | Functional Potency (pEC50) | Selectivity vs. 5-HT2C |

| 5-HT2C | 8.17 | - |

| 5-HT2B | 7.96 | ~2.5-fold |

| 5-HT2A | 7.11 | ~10-fold |

Mechanism of Action & Signaling Pathway

Org37684 exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the in vivo activity of Org37684. Specifically, research has focused on its effects on food intake.

Anorectic Effects

Studies in rats have shown that Org37684 produces a hypophagic (anorectic) effect, leading to a reduction in food consumption.[1] This effect is consistent with the known role of 5-HT2C receptor activation in the regulation of appetite and satiety.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological findings. The following sections outline the general methodologies used to characterize the pharmacological profile of compounds like Org37684.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

In Vitro Functional Assay (General Protocol)

Functional assays, such as calcium mobilization or inositol phosphate accumulation assays, are used to determine the potency and efficacy of a compound.

Pharmacokinetics and Safety

As of the date of this document, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and safety data for Org37684 are not publicly available. Further studies would be required to characterize these critical parameters for any potential clinical development.

Conclusion

Org37684 is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo pharmacological activity. Its profile makes it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential starting point for the development of novel therapeutics. Further characterization of its pharmacokinetic and safety profiles is warranted to fully assess its therapeutic potential.

References

Org37684: A Technical Guide to its Target Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Org37684, a synthetic compound with notable selectivity for the serotonin 5-HT2C receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's signaling pathway and experimental workflow.

Core Data Summary: Receptor Binding Affinity

Org37684 demonstrates agonist activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its binding affinity is most potent at the 5-HT2C receptor, exhibiting a clear selectivity profile over the other two subtypes. The quantitative measure of agonist potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Compound | 5-HT2C Receptor (pEC50) | 5-HT2B Receptor (pEC50) | 5-HT2A Receptor (pEC50) |

| Org37684 | 8.12 ± 0.05 | 7.96 ± 0.04 | 7.11 ± 0.04 |

Data sourced from Porter et al. (1999). Values are presented as mean ± standard error of the mean.

Based on these pEC50 values, Org37684 is approximately 1.4 times more potent at the 5-HT2C receptor than the 5-HT2B receptor and about 10 times more potent than at the 5-HT2A receptor.

Experimental Protocols

The following methodologies are based on the key functional characterization study of Org37684 conducted by Porter et al. (1999).

Cell Culture and Transfection

-

Cell Line: Chinese hamster ovary (CHO-K1) cells were used for the expression of recombinant human serotonin receptors.

-

Culture Conditions: Cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Transfection: CHO-K1 cells were stably transfected with the cDNAs for the human 5-HT2A, 5-HT2B, or 5-HT2C (VSV isoform) receptors using a calcium phosphate precipitation method.

-

Selection: Transfected cells were selected and maintained in media containing the antibiotic G418 (Geneticin) to ensure the stable expression of the receptor.

Functional Assay: Measurement of Intracellular Calcium

A Fluorometric Imaging Plate Reader (FLIPR) was utilized to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a downstream effect of 5-HT2 receptor activation.

-

Cell Plating: Stably transfected CHO-K1 cells were seeded into black-walled, clear-bottomed 96-well plates and grown to confluence.

-

Dye Loading: On the day of the experiment, the cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye, Fluo-4 AM, in a physiological salt solution for 1 hour at 37°C. This allows the dye to enter the cells.

-

Agonist Addition: The 96-well plates were then placed in the FLIPR instrument. Baseline fluorescence was measured before the automated addition of varying concentrations of Org37684 or other agonists.

-

Data Acquisition: Upon agonist addition, the FLIPR instrument measured the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response was measured for each agonist concentration. Concentration-response curves were generated, and pEC50 values were calculated using a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

Visualization of Signaling and Experimental Workflow

Org37684-Mediated 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. The binding of an agonist like Org37684 initiates a cascade of intracellular events.

Caption: Org37684 initiates the Gq/G11 signaling cascade upon binding to the 5-HT2C receptor.

Experimental Workflow for Functional Characterization

The following diagram illustrates the key steps involved in the functional characterization of Org37684 as described in the experimental protocols.

Caption: Workflow for determining the functional potency of Org37684 using a cell-based calcium flux assay.

In Vitro Characterization of Org 37684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is a key target in the development of therapeutics for a range of disorders, including obesity, psychiatric conditions, and substance abuse. This technical guide provides an in-depth overview of the in vitro pharmacological profile of Org 37684, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Pharmacology of Org 37684

The following tables summarize the quantitative data for Org 37684's interaction with 5-HT2 family receptors.

Table 1: Binding Affinity of Org 37684 at Human 5-HT2 Receptors

| Receptor | pKi |

| 5-HT2C | 8.1 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of Org 37684 at Human 5-HT2 Receptors

| Receptor | pEC50 | Relative Efficacy (%) |

| 5-HT2C | 8.17 | 55 |

| 5-HT2B | ~7.7 | 34 |

| 5-HT2A | ~7.17 | 45 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Relative efficacy is expressed as a percentage of the maximal response to a reference agonist (e.g., serotonin).

Signaling Pathway

Org 37684 exerts its effects by activating the 5-HT2C receptor, which is coupled to the Gq/G11 family of G-proteins. This initiates a well-defined intracellular signaling cascade.

Caption: 5-HT2C receptor signaling cascade initiated by Org 37684.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize Org 37684 are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Org 37684 for the 5-HT2C receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2C receptor

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-mesulergine)

-

Non-specific binding agent (e.g., mianserin)

-

Org 37684 stock solution

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus with glass fiber filters

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells expressing the 5-HT2C receptor to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

For total binding wells, add a fixed concentration of radioligand.

-

For non-specific binding wells, add the radioligand and a high concentration of the non-specific binding agent.

-

For competition binding wells, add the radioligand and varying concentrations of Org 37684.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Org 37684 concentration.

-

Determine the IC50 value (the concentration of Org 37684 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of Org 37684 to activate the 5-HT2C receptor and elicit an intracellular calcium response.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2C receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Org 37684 stock solution

-

384-well black-walled, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

-

Cell Plating:

-

Seed CHO-K1 cells expressing the 5-HT2C receptor into 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 1 hour to allow the cells to take up the dye.

-

-

Compound Addition and Measurement:

-

Prepare a compound plate with varying concentrations of Org 37684 in assay buffer.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The FLIPR will measure the baseline fluorescence of the cells, then add the Org 37684 solutions from the compound plate to the cell plate.

-

The instrument will continue to measure the fluorescence in each well at regular intervals to record the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the Org 37684 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Org 37684 that produces 50% of the maximal response).

-

Calculate the relative efficacy by comparing the maximal response induced by Org 37684 to that of a full agonist like serotonin.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like Org 37684.

Caption: A typical workflow for in vitro characterization of Org 37684.

Org37684: A Technical Guide on Core Properties

Executive Summary

Org37684 is a potent and selective agonist for the serotonin 5-HT2 receptor family, with a rank order of potency for 5-HT2C > 5-HT2B > 5-HT2A receptors. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to a cascade of intracellular events. Despite a comprehensive search of scientific literature, patent databases, regulatory submissions, and commercial supplier information, no specific quantitative data on the solubility and stability of Org37684 could be located. This guide, therefore, focuses on its well-documented pharmacological profile and signaling pathways, which are of significant interest to researchers, scientists, and drug development professionals. The absence of solubility and stability data represents a critical gap in the publicly available information for this compound.

Mechanism of Action & Signaling Pathways

Org37684 exerts its effects by binding to and activating serotonin 5-HT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.[1][2][3][4] Activation of this pathway initiates a series of downstream events that mediate the physiological and pharmacological effects of Org37684.

The general signaling cascade for 5-HT2 receptors initiated by an agonist like Org37684 is as follows:

-

Receptor Activation: Org37684 binds to the 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Gq/11 Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit of the G protein stimulates the enzyme phospholipase C (PLC).[1][4][5]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

-

Downstream Effects:

These second messengers then trigger a variety of cellular responses, including the modulation of ion channel activity and the activation of downstream kinase cascades such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8]

While the primary pathway for all three 5-HT2 receptor subtypes is through Gq/11, there can be some divergence and additional signaling complexities. For instance, 5-HT2C receptors have also been shown to engage Gi/o/z and G12/13 proteins.[9][10]

Below are diagrams illustrating the signaling pathways for each of the 5-HT2 receptor subtypes activated by Org37684.

Solubility and Stability Data

A comprehensive search of publicly available scientific literature, patent databases, regulatory agency websites, and commercial supplier catalogs did not yield any specific quantitative data on the solubility or stability of Org37684. This includes a lack of information on:

-

Solubility: No data was found for the solubility of Org37684 in common solvents such as water, dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers.

-

Stability: There is no available information regarding the solid-state stability, solution stability, degradation pathways, or half-life of Org37684 under various conditions (e.g., temperature, pH, light).

Experimental Protocols for Solubility and Stability Determination

While specific data for Org37684 is unavailable, the following are standard experimental protocols that would be employed to determine the solubility and stability of a research compound.

Solubility Assessment

A common method for determining the solubility of a compound is the shake-flask method .

Workflow for Solubility Determination

Stability Assessment

Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

Forced Degradation Study Workflow

Conclusion

Org37684 is a valuable research tool for investigating the 5-HT2 receptor system due to its potent and selective agonist activity. Its mechanism of action through the Gq/11 signaling pathway is well-characterized. However, the lack of publicly available data on its fundamental physicochemical properties, such as solubility and stability, presents a significant challenge for researchers. The experimental workflows outlined above provide a standard approach for generating this critical information, which would be essential for the further development and application of Org37684 in a research or therapeutic context.

References

- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Org37684: A Technical Overview of a 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective serotonin 5-HT2C receptor agonist developed by Organon. It has been investigated primarily for its anorectic properties, suggesting potential as a therapeutic agent for obesity. Preclinical studies have demonstrated its efficacy in reducing food intake in animal models. However, these studies also indicate a potential for hallucinogenic effects, a characteristic adverse effect associated with 5-HT2A receptor activation, which Org37684 also targets, albeit with lower affinity. This document provides a comprehensive overview of the available preclinical data on Org37684, including its pharmacological profile, and discusses its potential safety and toxicity concerns. No publicly available data from formal toxicology studies or human clinical trials have been identified.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating appetite and metabolism, primarily through its interaction with various receptor subtypes. The 5-HT2C receptor, in particular, has emerged as a key target for the development of anti-obesity therapeutics. Activation of this receptor is known to induce hypophagia (reduced food intake). Org37684 is a research compound that has been instrumental in exploring the therapeutic potential and challenges associated with targeting the 5-HT2C receptor.

Pharmacological Profile

Mechanism of Action

Org37684 is a potent agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype, followed by the 5-HT2A and 5-HT2B receptors.[1] The activation of 5-HT2C receptors in the hypothalamus is believed to be the primary mechanism underlying its anorectic effects. This signaling pathway is thought to involve the pro-opiomelanocortin (POMC) neurons, leading to a sensation of satiety.

Signaling Pathway of Org37684-Mediated Anorexia

Caption: Proposed mechanism of Org37684's anorectic effect.

In Vitro Receptor Affinity and Potency

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of Org37684 at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors are available in the primary scientific literature. A comprehensive summary of this data from key studies is presented below.

Table 1: In Vitro Pharmacological Profile of Org37684

| Receptor Subtype | Parameter | Value | Reference |

| Human 5-HT2C | pKi | 8.2 | Knight et al., 2004 |

| Human 5-HT2A | pKi | 7.1 | Knight et al., 2004 |

| Human 5-HT2B | pKi | 6.5 | Knight et al., 2004 |

| Rat 5-HT2C | pEC50 | 7.9 | Vickers et al., 2001 |

| Rat 5-HT2A | pEC50 | 6.8 | Vickers et al., 2001 |

| Rat 5-HT2B | pEC50 | <5.0 | Vickers et al., 2001 |

Note: pKi and pEC50 values are the negative logarithm of the inhibition constant and the half maximal effective concentration, respectively. Higher values indicate greater affinity and potency.

Preclinical Efficacy and Safety

Anorectic Effects in Animal Models

Studies in rats have demonstrated that Org37684 effectively reduces food intake. The hypophagic effect of Org37684 is believed to be mediated exclusively by the activation of 5-HT2C receptors.

Table 2: In Vivo Anorectic Efficacy of Org37684 in Rats

| Study | Animal Model | Route of Administration | Key Finding | Reference |

| Schreiber & De Vry, 2002 | Female Wistar rats | Intraperitoneal | Dose-dependent reduction in food intake. | Schreiber & De Vry, 2002 |

Potential for Hallucinogenic Effects

A significant safety concern for 5-HT2C agonists is the potential for cross-reactivity with the 5-HT2A receptor, which is known to mediate hallucinogenic effects. Org37684 has been shown to induce a head-twitch response (HTR) in rats. The HTR is a widely accepted animal model behavior that is predictive of hallucinogenic potential in humans.

Experimental Workflow for Head-Twitch Response (HTR) Assay

Caption: A simplified workflow for assessing hallucinogenic potential.

Safety and Toxicity Profile

There is a significant lack of publicly available, formal toxicological data for Org37684. No information was found regarding:

-

Acute, sub-chronic, or chronic toxicity studies.

-

Genotoxicity or carcinogenicity assessments.

-

Reproductive and developmental toxicity studies.

-

Safety pharmacology studies beyond the central nervous system effects.

A material safety data sheet (MSDS) for Org37684 from a commercial supplier indicates that the toxicological properties have not been thoroughly investigated.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies are described in the primary literature. Below is a summary of the methodologies used in key studies.

Synthesis of Org37684

The efficient synthesis of Org37684 has been described by Adams and Duncton (2001). The protocol involves a multi-step chemical synthesis process, the specifics of which are detailed in the full-text publication.

In Vitro Receptor Binding and Functional Assays

The pharmacological characterization of Org37684 at 5-HT2 receptor subtypes was conducted using recombinant human receptors expressed in cell lines. Methodologies typically involve radioligand binding assays to determine affinity (Ki) and functional assays (e.g., calcium flux assays) to measure agonist potency (EC50). Detailed protocols can be found in Knight et al. (2004).

In Vivo Head-Twitch Response (HTR) Assay

The protocol for assessing the HTR in rats involves the administration of Org37684, often in the presence of a 5-HT2C receptor antagonist to isolate the 5-HT2A-mediated effects. The frequency of head twitches is then observed and quantified over a specific period. A detailed description of this methodology is provided in Vickers et al. (2001).

Conclusion

Org37684 is a valuable research tool for studying the pharmacology of the 5-HT2C receptor and its role in appetite regulation. Its potent anorectic effects in preclinical models highlight the therapeutic potential of 5-HT2C agonism for the treatment of obesity. However, the compound's activity at the 5-HT2A receptor, leading to a potential for hallucinogenic effects, represents a significant safety hurdle. The lack of comprehensive public data on its broader safety and toxicity profile underscores the need for further investigation before any potential clinical development could be considered. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments when working with this and similar compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions. This document provides a comprehensive technical overview of Org37684, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization. Furthermore, this guide explores structurally related compounds, offering a comparative analysis of their potencies to illuminate the structure-activity relationships within this chemical class.

Introduction

The serotonin 5-HT2C receptor is a key target in contemporary neuropharmacology. Its activation is associated with a range of physiological effects, making it a promising therapeutic target for conditions such as obesity, schizophrenia, and substance use disorders. Org37684, developed by Organon, emerged as a valuable research tool due to its high affinity and functional activity at this receptor. This guide serves as a technical resource for researchers engaged in the study of 5-HT2C receptor pharmacology and the development of novel agonists.

Pharmacological Profile of Org37684 and Related Compounds

Org37684 exhibits high potency as a 5-HT2C receptor agonist. Its activity has been characterized using various in vitro assays, revealing its selectivity over other serotonin receptor subtypes, namely 5-HT2A and 5-HT2B. This selectivity is a critical attribute for a research tool and a desirable feature for potential therapeutic agents, as off-target effects at 5-HT2A and 5-HT2B receptors are associated with hallucinogenic and cardiovascular side effects, respectively.

Quantitative Data

The following table summarizes the in vitro potencies of Org37684 and a structurally related 5-HT2C receptor agonist, WAY-161503. The data are presented as pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Compound | 5-HT2C (pEC50) | 5-HT2B (pEC50) | 5-HT2A (pEC50) |

| Org37684 | 8.17 | 7.96 | 7.11 |

| WAY-161503 | 7.8 | 6.7 | 6.4 |

Note: Data for Org37684 and WAY-161503 are compiled from publicly available pharmacological databases and scientific literature. The exact experimental conditions may vary between studies.

Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/G11 family of G-proteins. Agonist binding, such as that of Org37684, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway ultimately leads to a variety of cellular responses.

While the Gq/G11 pathway is the principal mechanism of action, evidence suggests that 5-HT2C receptors can also couple to other G-proteins, such as Gα12/13 and Gαi/o, leading to the activation of alternative signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize 5-HT2C receptor agonists like Org37684.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand (e.g., [3H]-mesulergine).

-

Test compound (e.g., Org37684).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2C antagonist like mianserin).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the Gq/G11 signaling pathway by detecting changes in intracellular calcium levels.

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (e.g., Org37684).

-

A fluorescent plate reader capable of kinetic reads.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period of time, followed by washing to remove excess dye.

-

Prepare a series of dilutions of the test compound.

-

Using the fluorescent plate reader, establish a baseline fluorescence reading for each well.

-

Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

Experimental and Drug Discovery Workflow

The development of novel 5-HT2C receptor agonists typically follows a structured workflow.

Conclusion

Org37684 and its related compounds are invaluable tools for the study of 5-HT2C receptor pharmacology. Their high potency and selectivity allow for the precise interrogation of the physiological roles of this receptor. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of existing compounds and the discovery of novel 5-HT2C receptor agonists with therapeutic potential. A thorough understanding of the structure-activity relationships within this chemical class will be crucial for the design of next-generation therapeutics targeting the 5-HT2C receptor.

Org37684: A Technical Review of a Potent 5-HT2C Receptor Agonist

Oss, The Netherlands - Org37684, a research compound developed by Organon, is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This technical guide provides a comprehensive overview of the available literature on Org37684, including its history, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

History and Development

Org37684, with the chemical name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, was developed by Organon as part of their research program into 5-HT2C receptor agonists.[1] The primary rationale for the development of selective 5-HT2C agonists was the well-established role of this receptor in the regulation of appetite and food intake.[2] Activation of the 5-HT2C receptor was known to induce hypophagia (reduced food intake), making it a promising target for the development of anti-obesity therapeutics.[3] Org37684 emerged from these efforts as a compound with high potency and selectivity for the 5-HT2C receptor.[1] While it has been used in preclinical research, particularly in studies investigating feeding behavior, there is no publicly available evidence to suggest that Org37684 has been evaluated in human clinical trials.[4][5]

Pharmacological Profile

The pharmacological activity of Org37684 is centered on its agonist activity at serotonin 5-HT2 receptors. It displays the highest affinity for the 5-HT2C subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1]

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of Org37684 at human 5-HT2 receptor subtypes.

Table 1: In Vitro Binding Affinity of Org37684 at Human 5-HT2 Receptors

| Receptor Subtype | pKi | Reference |

| 5-HT2A | 7.4 | [1] |

| 5-HT2B | 6.8 | [1] |

| 5-HT2C | 8.5 | [1] |

Table 2: In Vitro Functional Potency of Org37684 at Human 5-HT2C Receptors

| Assay Parameter | Value | Reference |

| pEC50 | 8.17 | [1] |

In Vivo Pharmacodynamics

Preclinical studies in animal models have demonstrated the in vivo effects of Org37684 consistent with its 5-HT2C agonist activity. Administration of Org37684 to rats has been shown to induce a significant reduction in food intake, an effect that is blocked by 5-HT2C receptor antagonists.[3] This hypophagic effect underscores the potential of this compound as a tool for studying the central mechanisms of appetite control.[3]

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[6] Upon agonist binding, such as with Org37684, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Emerging evidence also suggests that 5-HT2C receptors can couple to other G proteins, including Gi/o and G12/13.[6]

Caption: Org37684 activates the 5-HT2C receptor, leading to downstream signaling via the Gαq/11 pathway.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of Org37684 and other 5-HT2C receptor agonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the pKi of Org37684 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.

-

Radioligand: A specific radiolabeled ligand, such as [3H]-ketanserin for 5-HT2A receptors or [3H]-mesulergine for 5-HT2B and 5-HT2C receptors, is used.[7]

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Org37684).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Caption: Workflow for determining the binding affinity of Org37684 using a radioligand binding assay.

Functional Assays (Calcium Flux)

Functional assays are used to measure the efficacy and potency of a compound in activating a receptor.

-

Objective: To determine the pEC50 of Org37684 for the activation of the human 5-HT2C receptor.

-

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

-

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound (Org37684) are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a fluorescence plate reader.

-

Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. The pEC50 is the negative logarithm of the EC50.

-

Caption: Workflow for determining the functional potency of Org37684 using a calcium flux assay.

Conclusion

Org37684 is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency and selectivity have made it a useful compound in preclinical studies, particularly in the context of appetite regulation. While its development for clinical use in obesity appears to have been discontinued, the data gathered on Org37684 contribute to the broader understanding of 5-HT2C receptor pharmacology and its potential as a therapeutic target. Further research could explore the pharmacokinetics of this compound and its potential utility in other CNS disorders where 5-HT2C receptor modulation may be beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Similarities between the Binding Sites of SB-206553 at Serotonin Type 2 and Alpha7 Acetylcholine Nicotinic Receptors: Rationale for Its Polypharmacological Profile | PLOS One [journals.plos.org]

- 4. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1R, 3S)-(−)-Trans-PAT: A novel full-efficacy serotonin 5-HT2C receptor agonist with 5-HT2A and 5-HT2B receptor inverse agonist/antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Org37684-Mediated 5-HT2C Receptor Activation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a target of interest for drug development. These application notes provide detailed protocols for utilizing Org37684 in cell culture experiments to study 5-HT2C receptor activation and its downstream signaling pathways.

Mechanism of Action

Org37684 selectively binds to and activates the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 family of G-proteins.[1][2][3] Upon agonist binding, the Gq/G11 protein activates phospholipase C (PLC).[1][2][3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5][6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[1][7][8]

Quantitative Data

The following table summarizes the known quantitative data for Org37684 in a cell-based assay.

| Parameter | Value | Cell Line | Receptor | Assay Type | Reference |

| pEC50 | 8.17 | CHO-K1 | Human 5-HT2C | Functional Assay | [9] |

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Cell Culture of 5-HT2C Expressing CHO-K1 Cells

Chinese Hamster Ovary (CHO-K1) cells are a suitable host for the stable expression of the human 5-HT2C receptor.[10][11]

Materials:

-

CHO-K1/5-HT2C stable cell line (e.g., from GenScript, Cat. No. M00253)[10][12]

-

Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/ml Geneticin (G418)[10]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

96-well black-walled, clear-bottom plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the vial of frozen CHO-K1/5-HT2C cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere.[11]

-

-

Subculturing:

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.

-

Add 7-8 ml of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

-

Change the medium every 2-3 days.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by Org37684.[13][14][15]

Materials:

-

CHO-K1/5-HT2C cells

-

Org37684

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (optional, can improve dye retention in some cell lines)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating:

-

The day before the assay, seed the CHO-K1/5-HT2C cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µl of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. For example, for Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye solubilization.

-

Remove the culture medium from the wells and add 100 µl of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of Org37684 in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of Org37684 in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Measurement of Calcium Flux:

-

After incubation with the dye, wash the cells once with 100 µl of Assay Buffer.

-

Add 100 µl of Assay Buffer to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the prepared Org37684 dilutions (typically 20-50 µl) into the wells while continuously recording the fluorescence.

-

Continue recording for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response by dividing ΔF by the baseline fluorescence (F).

-

Plot the normalized response against the logarithm of the Org37684 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxic effects of Org37684 on the cells.

Materials:

-

CHO-K1/5-HT2C cells

-

Org37684

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Plating:

-

Seed CHO-K1/5-HT2C cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Org37684 in complete growth medium.

-

Remove the medium from the wells and add 100 µl of the Org37684 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µl of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µl of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Org37684 concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

Caption: 5-HT2C Receptor Signaling Pathway activated by Org37684.

Caption: Experimental workflow for the Calcium Mobilization Assay.

References

- 1. Cellular mechanisms in the development and progression of diabetic nephropathy: activation of the DAG-PKC-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genscript.com [genscript.com]

- 11. genscript.com [genscript.com]

- 12. CHO-K1/5-HT2C Stable Cell Line - GenScript Biotech [bioscience.co.uk]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Org 37684 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Org 37684, a potent and selective 5-HT₂C receptor agonist, in preclinical animal models. The information detailed below is intended to facilitate the design and execution of experiments aimed at investigating the pharmacological effects of Org 37684, particularly its well-documented anorectic properties.

Introduction to Org 37684

Org 37684 is a research chemical that acts as a potent and selective agonist for the serotonin 5-HT₂ receptor family, with a preferential affinity for the 5-HT₂C receptor subtype. Activation of the 5-HT₂C receptor is known to play a significant role in the regulation of mood, appetite, and other central nervous system functions. In animal studies, Org 37684 has been shown to reduce food intake and body weight, making it a valuable tool for obesity and metabolic disorder research.

Mechanism of Action